Bis(3-fluorophenyl)diazene
CAS No.:
Cat. No.: VC16566102
Molecular Formula: C12H8F2N2
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F2N2 |
|---|---|
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | bis(3-fluorophenyl)diazene |
| Standard InChI | InChI=1S/C12H8F2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
| Standard InChI Key | XGZUVWDFPZDZAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)N=NC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Bis(3-fluorophenyl)diazene (C₁₂H₈F₂N₂) is characterized by a central diazene group (N=N) bonded to two 3-fluorophenyl rings. Its IUPAC name, 1,2-bis(3-fluorophenyl)diazene, reflects the substitution pattern of fluorine atoms on the aromatic rings . The compound has a molecular weight of 218.206 g/mol and a monoisotopic mass of 218.065555 g/mol, with the molecular formula confirming its stoichiometry . The double-bond stereo configuration of the diazene group remains a critical structural feature, influencing both reactivity and intermolecular interactions .
Key Identifiers:
The presence of fluorine atoms at the meta positions introduces steric and electronic effects, altering the compound’s polarity and potential for halogen bonding . Crystallographic studies of related halogenated azobenzenes suggest that fluorine substituents can mediate weak intermolecular interactions, such as C–H···F and π-stacking, which may stabilize the solid-state structure of bis(3-fluorophenyl)diazene .
Synthesis and Production Methods
Conventional Synthetic Routes
The synthesis of bis(3-fluorophenyl)diazene typically involves diazonium salt intermediates. While explicit protocols for this compound are scarce in the literature, analogous methods for fluorinated diazenes provide a framework:
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Diazotization: 3-Fluoroaniline reacts with nitrous acid (HNO₂) under acidic conditions to form the corresponding diazonium salt.
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Coupling Reaction: The diazonium salt undergoes homocoupling in the presence of a reducing agent (e.g., sodium sulfite) to yield the diazene product .
This pathway mirrors the synthesis of azoxybenzenes, where nitroso intermediates are generated from anilines before coupling .
Physicochemical Properties
Crystallographic Insights
Studies of halogen-substituted azobenzenes reveal that fluorine atoms participate in C–H···F hydrogen bonds and π-π interactions, which stabilize crystal lattices . For bis(3-fluorophenyl)diazene, these interactions likely contribute to:
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Melting Point Elevation compared to non-fluorinated analogs.
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Enhanced Thermal Stability, a property critical for high-temperature applications.
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